![molecular formula C9H16N2 B14623303 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- CAS No. 56912-87-9](/img/structure/B14623303.png)
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[25]oct-1-en-2-amine, N,N-dimethyl- is a heterocyclic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyrane with N-methyl-N-phenyltetrahydropyran-3-thiocarboxamide under specific conditions . The reaction typically requires the use of thiobenzoic acid and Z-Phe-OH as reagents, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: It serves as a valuable synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and protein conformations.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine: This compound shares a similar spirocyclic structure and is used in similar applications.
2-Aminoisobutyric acid: Known for its widespread occurrence in nature, this compound has structural similarities and is used in peptide design.
Uniqueness
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
56912-87-9 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
N,N-dimethyl-1-azaspiro[2.5]oct-1-en-2-amine |
InChI |
InChI=1S/C9H16N2/c1-11(2)8-9(10-8)6-4-3-5-7-9/h3-7H2,1-2H3 |
Clé InChI |
TZOPMWNTCAVLPG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC12CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
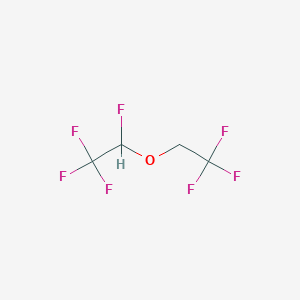
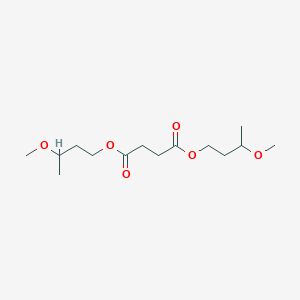


![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
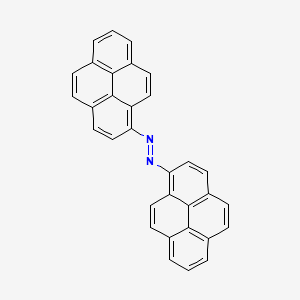

![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
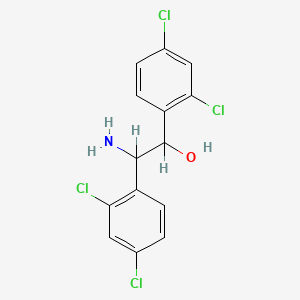

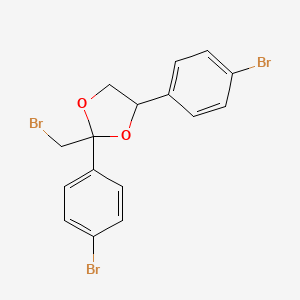
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
